tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic amine derivative featuring a 3,8-diazabicyclo[3.2.1]octane core. This compound is distinguished by a 4-bromo-2,5-difluorophenyl substituent at position 3 and a tert-butoxycarbonyl (Boc) protecting group at position 7.
Properties
Molecular Formula |
C17H21BrF2N2O2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C17H21BrF2N2O2/c1-17(2,3)24-16(23)22-10-4-5-11(22)9-21(8-10)15-7-13(19)12(18)6-14(15)20/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
ZOIBFEXZNZJUHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CN(C2)C3=CC(=C(C=C3F)Br)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Bicyclic Amine Core
The core 3,8-diazabicyclo[3.2.1]octane structure is typically synthesized via cyclization reactions involving suitable diamines and cyclic ketones or aldehydes under controlled conditions, often employing acid or base catalysis.
Step 2: Aromatic Ring Functionalization
The aromatic precursor, 4-bromo-2,5-difluorobenzene , is prepared through electrophilic aromatic substitution or halogenation of fluorinated aromatic compounds. Bromination of fluorinated aromatic rings is carefully controlled to prevent over-bromination, often using N-bromosuccinimide (NBS) in the presence of radical initiators or in specific solvents under temperature-controlled conditions.
Step 3: Cross-Coupling Reaction
The key step involves coupling the aromatic ring with the bicyclic amine core. A typical approach is a Suzuki-Miyaura cross-coupling, which uses:
- Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Boronic acids or esters derived from the bicyclic amine or its derivatives.
- Base such as potassium acetate or cesium carbonate.
- Solvent like 1,4-dioxane or toluene.
Reaction conditions are optimized at elevated temperatures (~80°C) under inert atmosphere to maximize yield and selectivity.
Step 4: Introduction of the tert-Butyl Carboxylate Group
The esterification is achieved by reacting the amino-functionalized intermediate with tert-butyl chloroformate or tert-butyl bromoformate in the presence of a base (e.g., triethylamine or potassium carbonate). This step introduces the tert-butyl ester at the carboxylate position, completing the formation of the target compound.
Step 5: Purification
Purification typically involves column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexanes mixtures). Final products are characterized by NMR, MS, and HPLC to confirm purity and structure.
Representative Reaction Conditions and Data
| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination of aromatic ring | NBS | - | CCl₄ or acetic acid | Room temperature to 50°C | Controlled regioselectivity | Careful control to prevent polybromination |
| Suzuki coupling | Aryl boronic ester, Pd(dppf)Cl₂, K₂CO₃ | Pd(dppf)Cl₂ | 1,4-dioxane | 80°C | Up to 90% | Inert atmosphere, extended reaction times |
| Esterification | tert-Butyl chloroformate | Triethylamine | Dichloromethane | Room temperature | 85-90% | Dry conditions, inert atmosphere |
Table 1: Summary of Key Synthesis Parameters
- The use of palladium-catalyzed Suzuki-Miyaura reactions is well-documented for aromatic amine derivatives, providing high regioselectivity and yields.
- Halogenation of fluorinated aromatic rings requires precise control of reaction conditions to prevent overbromination.
- Esterification with tert-butyl chloroformate is efficient under basic, anhydrous conditions, yielding stable carbamate esters suitable for subsequent biological evaluations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-bromo substituent on the difluorophenyl ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is exploited to introduce diverse functional groups:
-
Mechanistic Insight : The electron-withdrawing fluorine atoms meta to the bromine enhance electrophilicity, enabling NAS with amines, alcohols, or organometallic reagents.
-
Example : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives, critical for modifying pharmacological profiles .
Boc Deprotection
The Boc group is selectively cleaved under acidic conditions to generate a free amine intermediate, pivotal for further functionalization:
-
Key Consideration : The bicyclic structure remains intact during deprotection, preserving scaffold rigidity .
Functionalization of the Diazabicyclo Core
The tertiary amine within the bicyclic system participates in alkylation and acylation reactions:
-
Steric Effects : The rigid bicyclic framework restricts reactivity to less hindered nitrogen sites, ensuring regioselectivity.
Aromatic Ring Modifications
The 2,5-difluorophenyl group undergoes electrophilic substitution, though limited by electron-deficient aromaticity:
| Reaction | Conditions | Outcome | Utility |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Low yield (<20%) | Limited due to deactivation by fluorine |
| Halogenation | Cl₂, FeCl₃ | Minor ortho-chlorination | Rarely employed |
Stability and Reaction Optimization
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product derivatives.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other bioactive compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The bicyclic structure provides rigidity, which can be crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*The molecular formula for the target compound can be inferred as C₁₈H₂₁BrF₂N₂O₂ based on structural analogs.
Biological Activity
tert-Butyl 3-(4-bromo-2,5-difluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its molecular weight of approximately 394.22 g/mol. The presence of bromine and fluorine substituents suggests potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound can interact with various biological pathways:
- Inhibition of Enzymatic Activity : Studies have shown that related diazabicyclo compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects against certain diseases .
- Receptor Modulation : The structural analogs have been observed to modulate receptor activity, particularly those involved in neurotransmitter signaling .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays:
Case Studies
-
Case Study on Enzyme Inhibition :
A study conducted on a related compound demonstrated significant inhibition of a key metabolic enzyme at concentrations around 50 µM. This inhibition was linked to a decrease in substrate turnover rates, suggesting a competitive inhibition mechanism . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of structurally similar compounds. Results indicated that these compounds could reduce oxidative stress markers in neuronal cell lines, highlighting their potential use in neurodegenerative disease models .
Q & A
Basic Question: What experimental methodologies are recommended for optimizing the synthesis of this bicyclo[3.2.1]octane derivative?
Answer:
Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with high-throughput experimental screening. For example:
- Step 1 : Use density functional theory (DFT) to model reaction pathways, focusing on steric effects from the bicyclo[3.2.1]octane framework and electronic influences from bromo/difluoro substituents .
- Step 2 : Apply machine learning to prioritize reaction conditions (e.g., catalysts, solvents) based on computational outputs, reducing trial-and-error experimentation .
- Step 3 : Validate predictions via small-scale reactions, monitoring intermediates via LC-MS or NMR. For brominated intermediates, ensure inert atmospheres to avoid debromination .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography) for this compound?
Answer:
Contradictions often arise from dynamic conformational changes or crystal-packing effects. A systematic approach includes:
- Method 1 : Perform variable-temperature NMR to detect conformational flexibility in solution (e.g., chair-boat transitions in the bicyclo system) .
- Method 2 : Compare computed NMR chemical shifts (using DFT) with experimental data to identify dominant conformers .
- Method 3 : Conduct X-ray diffraction with high-resolution detectors to resolve ambiguities in solid-state structures. For bromine atoms, use anomalous scattering to confirm positions .
Basic Question: What safety protocols are critical when handling brominated and fluorinated intermediates during synthesis?
Answer:
- Protocol 1 : Use fume hoods and sealed reactors to prevent exposure to volatile fluorinated byproducts (e.g., HF) .
- Protocol 2 : Employ quenching agents (e.g., calcium carbonate) for bromine-containing waste to avoid uncontrolled exothermic reactions .
- Protocol 3 : Monitor air quality with real-time sensors for halogenated compounds, adhering to thresholds in safety guidelines like H300 (acute toxicity) and H373 (organ damage) .
Advanced Question: How can computational tools improve the design of derivatives targeting specific biological receptors?
Answer:
- Approach 1 : Use molecular docking simulations to predict binding affinities of the bicyclo[3.2.1]octane scaffold with receptors (e.g., GPCRs). Focus on substituent effects: bromine for hydrophobic pockets, fluorine for electrostatic interactions .
- Approach 2 : Apply QSAR models to correlate electronic parameters (Hammett σ values of substituents) with activity data .
- Approach 3 : Validate predictions via SPR (surface plasmon resonance) assays, comparing computational binding scores with experimental KD values .
Basic Question: What chromatographic techniques are optimal for purifying this compound, given its structural complexity?
Answer:
- Technique 1 : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate diastereomers .
- Technique 2 : For large-scale purification, employ flash chromatography with silica gel modified with triethylamine to minimize adsorption of basic amine groups .
- Validation : Monitor purity via HRMS and ¹H/¹³C NMR, ensuring absence of des-bromo or de-fluoro byproducts .
Advanced Question: How can researchers leverage reactor design principles to scale up synthesis while maintaining stereochemical integrity?
Answer:
- Strategy 1 : Implement continuous-flow reactors with precise temperature control (±1°C) to avoid thermal racemization of the bicyclo[3.2.1]octane core .
- Strategy 2 : Use microreactors for exothermic steps (e.g., bromination), ensuring rapid mixing and heat dissipation .
- Strategy 3 : Integrate inline PAT (process analytical technology) tools (e.g., FTIR) to monitor reaction progress and adjust parameters in real time .
Advanced Question: What methodologies address discrepancies between theoretical and experimental yields in multi-step syntheses?
Answer:
- Analysis 1 : Conduct mass balance studies to identify unaccounted intermediates or side reactions (e.g., Boc deprotection under acidic conditions) .
- Analysis 2 : Use isotopic labeling (e.g., ¹⁸O in carboxylate groups) to trace loss pathways via MS/MS .
- Analysis 3 : Apply DOE (design of experiments) to isolate critical factors (e.g., catalyst loading, reaction time) affecting yield .
Basic Question: How should researchers validate the environmental stability of this compound under varying storage conditions?
Answer:
- Procedure 1 : Perform accelerated stability studies (40°C/75% RH for 6 months), analyzing degradation products via LC-HRMS .
- Procedure 2 : Test photostability under UV light (ICH Q1B guidelines) to assess susceptibility of the aryl bromide moiety .
- Procedure 3 : Use computational models (e.g., EPI Suite) to predict hydrolysis rates of the ester group .
Advanced Question: How can data from conflicting studies on reaction mechanisms be reconciled?
Answer:
- Framework 1 : Apply the Contested Territories Network’s methodological toolkit, using comparative analysis to identify assumptions (e.g., solvent polarity effects) across studies .
- Framework 2 : Replicate key experiments under standardized conditions (e.g., anhydrous solvents, controlled O₂ levels) to isolate variables .
- Framework 3 : Use meta-analysis to quantify effect sizes of disputed factors (e.g., catalyst type on enantiomeric excess) .
Advanced Question: What strategies ensure data integrity and reproducibility in collaborative studies involving this compound?
Answer:
- Solution 1 : Adopt blockchain-secured ELNs (electronic lab notebooks) to timestamp and encrypt raw spectral data .
- Solution 2 : Standardize reporting formats using CRDC guidelines (e.g., RDF2050112 for reactor design parameters) to align metadata .
- Solution 3 : Share synthetic protocols via FAIR-compliant repositories, including machine-readable reaction conditions and failure logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
